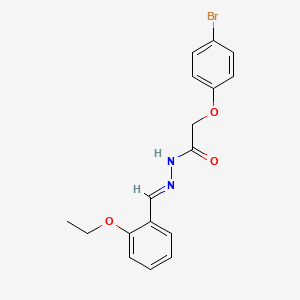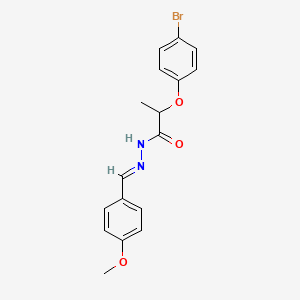
3-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(1-Phenyl-3-(2-Thienyl)-1H-pyrazol-4-YL)-1-(2-Thienyl)-2-propen-1-one beinhaltet typischerweise die folgenden Schritte:
Bildung des Pyrazolrings: Der Pyrazolring kann durch die Reaktion von Hydrazin mit einem 1,3-Diketon synthetisiert werden.
Anlagerung von Phenyl- und Thienylgruppen: Die Phenyl- und Thienylgruppen können durch elektrophile aromatische Substitutionsreaktionen eingeführt werden.
Bildung des Propenon-Anteils: Der letzte Schritt beinhaltet die Bildung des Propenon-Anteils durch Aldol-Kondensationsreaktionen.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Synthesewege für die großtechnische Produktion beinhalten. Dies umfasst die Verwendung von Katalysatoren zur Steigerung der Reaktions-Effizienz, die Kontrolle von Reaktionsbedingungen wie Temperatur und Druck und die Reinigung des Endprodukts durch Techniken wie Umkristallisation oder Chromatographie.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Thienylgruppen, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe im Propenon-Anteil angreifen und sie in einen Alkohol umwandeln.
Substitution: Elektrophile und nukleophile Substitutionsreaktionen können an den Phenyl- und Thienylringen auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und Kaliumpermanganat (KMnO₄).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.
Substitution: Reagenzien wie Halogene (z. B. Br₂) oder Nukleophile (z. B. NH₃) können unter geeigneten Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Sulfoxide, Sulfone.
Reduktion: Alkohole.
Substitution: Halogenierte oder aminierte Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie
Katalyse: Die Verbindung kann als Ligand in der Koordinationschemie verwendet werden, um Metallkomplexe zu bilden, die als Katalysatoren in verschiedenen organischen Reaktionen fungieren.
Materialwissenschaft: Sie kann in Polymere eingearbeitet werden, um deren Eigenschaften wie Leitfähigkeit oder thermische Stabilität zu verändern.
Biologie
Arzneimittelentwicklung: Aufgrund ihrer heterozyklischen Struktur kann die Verbindung auf ihr Potenzial als Pharmakophor in der Arzneimittelentwicklung untersucht werden, insbesondere für entzündungshemmende oder krebsbekämpfende Mittel.
Medizin
Diagnostische Mittel: Die Verbindung kann mit radioaktiven Isotopen markiert werden, um in bildgebenden Verfahren wie PET-Scans eingesetzt zu werden.
Industrie
Farbstoffe und Pigmente: Das konjugierte System der Verbindung kann zur Entwicklung neuer Farbstoffe und Pigmente mit spezifischen Farbeigenschaften genutzt werden.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(1-Phenyl-3-(2-Thienyl)-1H-pyrazol-4-YL)-1-(2-Thienyl)-2-propen-1-one hängt von seiner spezifischen Anwendung ab. Wenn es beispielsweise als Medikament verwendet wird, könnte es mit bestimmten Enzymen oder Rezeptoren im Körper interagieren und deren Aktivität modulieren. Die Phenyl- und Thienylgruppen können ihre Bindungsaffinität zu diesen molekularen Zielstrukturen erhöhen, während der Pyrazolring an Wasserstoffbrückenbindungen oder π-π-Wechselwirkungen teilnehmen kann.
Wirkmechanismus
The mechanism of action of 3-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The phenyl and thienyl groups can enhance its binding affinity to these molecular targets, while the pyrazole ring can participate in hydrogen bonding or π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(1-Phenyl-1H-pyrazol-4-YL)-1-(2-Thienyl)-2-propen-1-one: Fehlt die zusätzliche Thienylgruppe.
3-(1-Phenyl-3-(2-Thienyl)-1H-pyrazol-4-YL)-1-propen-1-one: Fehlt die zweite Thienylgruppe im Propenon-Anteil.
Einzigartigkeit
Das Vorhandensein von sowohl Phenyl- als auch Thienylgruppen in 3-(1-Phenyl-3-(2-Thienyl)-1H-pyrazol-4-YL)-1-(2-Thienyl)-2-propen-1-one macht sie im Vergleich zu ähnlichen Verbindungen einzigartig.
Eigenschaften
Molekularformel |
C20H14N2OS2 |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
(E)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C20H14N2OS2/c23-17(18-8-4-12-24-18)11-10-15-14-22(16-6-2-1-3-7-16)21-20(15)19-9-5-13-25-19/h1-14H/b11-10+ |
InChI-Schlüssel |
YCBXJWKYEKUHJM-ZHACJKMWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=C/C(=O)C4=CC=CS4 |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=CC(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-2-chlorobenzamide](/img/structure/B11977914.png)
![(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977922.png)

![3-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B11977937.png)

![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977960.png)
![[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B11977961.png)
![N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11977964.png)


